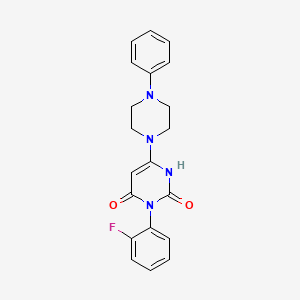
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as FP-2, is a novel compound that has gained significant attention in the field of medicinal chemistry. FP-2 is a pyrimidine derivative that has shown promising results in the treatment of various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 3-(2-fluorophenyl)pent-2-ene-4-one, which is then reacted with guanidine to form 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione. The final step involves the reaction of the amino compound with 4-phenylpiperazine to form the desired product.
Starting Materials
2-fluorobenzaldehyde, ethyl acetoacetate, guanidine, 4-phenylpiperazine
Reaction
Step 1: 2-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-(2-fluorophenyl)pent-2-ene-4-one., Step 2: 3-(2-fluorophenyl)pent-2-ene-4-one is reacted with guanidine in the presence of a base to form 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione., Step 3: 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione is reacted with 4-phenylpiperazine in the presence of a base to form 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione.
Mécanisme D'action
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its pharmacological effects by inhibiting the activity of phosphodiesterase type 5 (PDE5) enzyme. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), which is responsible for the relaxation of smooth muscle cells. By inhibiting PDE5, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation.
Effets Biochimiques Et Physiologiques
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have low toxicity and is well tolerated by animals. However, one of the limitations of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in animal models of these diseases. Another potential application is in the treatment of viral infections such as HIV and hepatitis C. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have antiviral activity in vitro, and further studies are needed to determine its efficacy in animal models of these diseases. Additionally, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have potential as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-8-4-5-9-17(16)25-19(26)14-18(22-20(25)27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJYYYPZFMQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

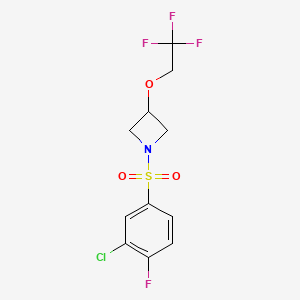
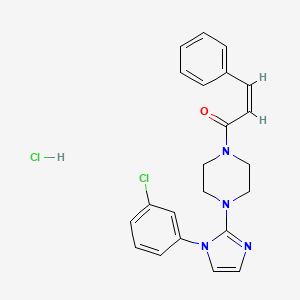
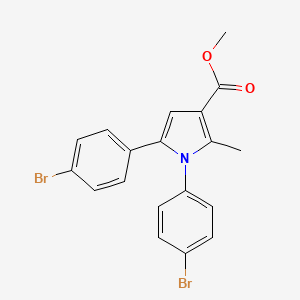
![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)
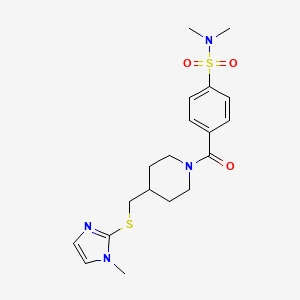
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)
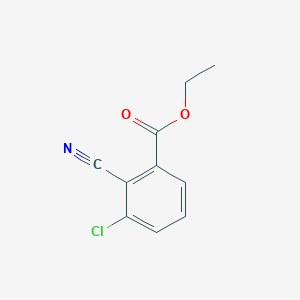
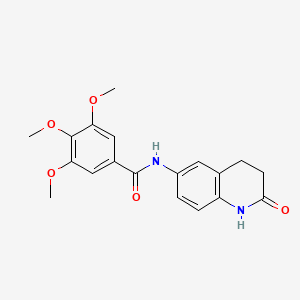
![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)
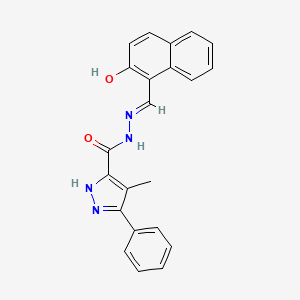
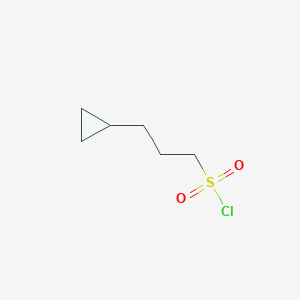
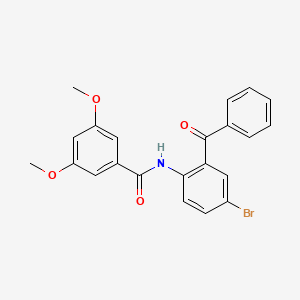
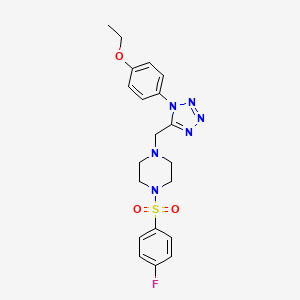
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)